molecular formula C6H8N2OS2 B188959 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone CAS No. 39736-26-0

1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone

Cat. No.: B188959
CAS No.: 39736-26-0
M. Wt: 188.3 g/mol
InChI Key: UGESPDZKMNQVRQ-UHFFFAOYSA-N
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Description

Atomic Connectivity and Bonding Patterns

The molecular architecture of this compound exhibits a complex arrangement centered around a five-membered thiazole ring system. The compound possesses the molecular formula C6H8N2OS2 with a molecular weight of 188.3 g/mol, establishing it within the class of sulfur-nitrogen heterocycles. The canonical SMILES representation (CC(=O)C1=C(N=C(S1)SC)N) reveals the fundamental connectivity pattern, while the InChI key (UGESPDZKMNQVRQ-UHFFFAOYSA-N) provides a unique structural identifier.

The thiazole core demonstrates characteristic aromatic behavior through significant π-electron delocalization, contributing to the compound's stability and reactivity profile. The five-membered ring contains sulfur at position 1 and nitrogen at position 3, with the heteroatoms influencing both electronic distribution and chemical reactivity. The amino group at position 4 introduces electron-donating characteristics, while the methylsulfanyl substituent at position 2 provides additional sulfur functionality that can participate in various chemical transformations.

The ethanone functionality attached to position 5 of the thiazole ring creates a conjugated system that extends the aromatic character beyond the heterocycle. This conjugation pattern influences both the compound's electronic properties and its potential for intermolecular interactions. The presence of multiple sulfur atoms (one in the ring and one in the methylsulfanyl group) creates opportunities for coordination chemistry and metal complexation reactions.

The planar nature of the thiazole ring system facilitates π-π stacking interactions and contributes to the compound's crystalline packing arrangements. The amino group can participate in hydrogen bonding networks, both as a donor and through resonance stabilization with the aromatic system. The methylsulfanyl group provides additional flexibility in molecular conformation while maintaining the compound's overall planarity around the thiazole core.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of thiazole derivatives reveals fundamental insights into their three-dimensional structure and solid-state packing arrangements. X-ray crystallographic studies have demonstrated that similar thiazole compounds adopt specific conformational preferences that maximize intermolecular interactions while minimizing steric hindrance. The crystal structure determination typically involves single crystal growth through slow evaporation from polar solvents such as dimethylformamide or ethanol under controlled conditions.

For thiazole derivatives with comparable structural features, crystallographic data collection has been performed using Bruker APEX-II D8 Venture area diffractometers equipped with graphite monochromatic Mo Kα radiation at 100 K. The refinement procedures typically employ SHELXT software for structure solution and full-matrix least-squares techniques for final refinement. These methodologies ensure accurate determination of atomic positions and thermal parameters essential for understanding molecular behavior.

The conformational analysis reveals that the thiazole ring maintains planarity with minimal deviation from the ideal aromatic geometry. Bond lengths within the ring system typically range from 1.65-1.75 Å for C-S bonds and 1.31-1.35 Å for C-N bonds, consistent with aromatic character and partial double-bond character throughout the ring. The exocyclic substituents adopt conformations that minimize steric interactions while maximizing favorable electronic interactions.

Computational studies using density functional theory methods, particularly B3LYP/6-31G(d,p) calculations, have provided complementary information to experimental crystallographic data. These calculations reveal optimized molecular geometries that agree well with experimental observations and provide insights into electronic structure and charge distribution. Natural charge analysis indicates that the ring sulfur atom carries a positive charge of approximately 0.5 electrons, while the nitrogen atoms exhibit negative charges that facilitate electrophilic attack at specific positions.

Crystallographic Parameter Typical Range Source
C-S bond length 1.65-1.75 Å
C-N bond length 1.31-1.35 Å
Ring planarity deviation < 0.05 Å
Data collection temperature 100(2) K
Radiation source Mo Kα (λ = 0.71073 Å)

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of thiazole derivatives represents a fundamental aspect of their chemical behavior, particularly for compounds containing amino substituents. Theoretical studies using semi-empirical molecular orbital methods have demonstrated that amino-substituted thiazoles predominantly exist in the amino form rather than the imino tautomer in solution. This preference results from the enhanced resonance stabilization provided by the electron-donating amino group conjugated with the aromatic thiazole system.

The tautomeric equilibrium in this compound involves potential proton transfer between the amino nitrogen and adjacent positions on the thiazole ring. Quantum mechanical calculations indicate that the amino form predominates due to favorable resonance structures that delocalize the nitrogen lone pair into the aromatic system. This delocalization enhances the overall stability of the molecule and influences its reactivity patterns.

Resonance stabilization in thiazole systems involves multiple contributing structures that distribute electron density throughout the ring. The heteroatoms (sulfur and nitrogen) participate in this delocalization through their available p-orbitals, creating a six π-electron aromatic system consistent with Hückel's rule. The amino substituent provides additional resonance contributors where the nitrogen lone pair can delocalize into the ring system, further stabilizing the molecule.

The methylsulfanyl group at position 2 also participates in resonance stabilization through the sulfur atom's lone pairs. This participation can enhance electron density at specific ring positions and influence the compound's reactivity toward electrophilic and nucleophilic reagents. The combination of amino and methylsulfanyl substituents creates a unique electronic environment that distinguishes this compound from simpler thiazole derivatives.

Experimental evidence for tautomeric preferences comes from nuclear magnetic resonance spectroscopy studies, where the chemical shifts of ring protons appear in the aromatic region (7.27-8.77 ppm), confirming the aromatic character and indicating minimal contribution from non-aromatic tautomeric forms. The stability of the amino tautomer also manifests in the compound's chemical reactivity patterns, where reactions typically proceed through the amino form rather than alternative tautomeric structures.

Comparative Analysis with Related Thiazole Derivatives

The structural comparison of this compound with related thiazole derivatives reveals distinct features that influence both chemical behavior and biological activity. Similar compounds in the thiazole family include 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone and N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide, which share structural motifs but exhibit different substitution patterns.

The unique substitution pattern of the target compound, featuring both amino and methylsulfanyl groups on the thiazole ring, imparts distinct chemical and biological properties compared to simpler derivatives. The presence of the methylsulfanyl group enhances reactivity toward various chemical transformations and provides opportunities for forming diverse derivatives through substitution and oxidation reactions. This reactivity profile distinguishes it from thiazole derivatives lacking sulfur-containing substituents.

Comparative analysis of antimicrobial activity data reveals that thiazole derivatives with specific substitution patterns demonstrate varying degrees of effectiveness against bacterial strains. Research has shown that compounds related to this structure exhibit minimum inhibitory concentrations ranging from 0.17 to 0.47 mg/mL against various pathogenic bacteria including Escherichia coli and Salmonella Typhimurium. The specific substitution pattern influences the magnitude of biological activity, with certain modifications leading to enhanced antimicrobial efficacy.

The electronic properties of related thiazole derivatives can be compared through highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap analysis. Computational studies indicate that thiazole derivatives with different substituent patterns exhibit varying energy gaps, with implications for their electronic behavior and potential applications in materials science. The specific combination of amino and methylsulfanyl substituents in the target compound creates a unique electronic environment that influences its reactivity and stability.

Compound Molecular Formula Key Structural Features Biological Activity
This compound C6H8N2OS2 Amino + methylsulfanyl substituents Antimicrobial properties
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone C7H9N3OS Pyrimidine core Comparative reference
N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide C11H11N3OS Phenyl + acetamide groups Enhanced selectivity

The synthetic accessibility of these related compounds varies considerably based on their substitution patterns and the availability of appropriate starting materials. The target compound can be synthesized through established methodologies involving cyclocondensation reactions between α-haloketones and thiourea derivatives, with reaction conditions optimized for high yields and product purity. Comparative synthetic routes for related derivatives often require different starting materials and reaction conditions, reflecting the diversity within the thiazole family.

Properties

IUPAC Name

1-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-3(9)4-5(7)8-6(10-2)11-4/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGESPDZKMNQVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355693
Record name 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39736-26-0
Record name 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely cited method involves cyclocondensation of acyclic 1,3-dicarbonyl compounds with thiourea derivatives in ethanol using NBS as a brominating agent. Key steps include:

  • Bromination : NBS (1.0 mmol) reacts with 1,3-dicarbonyl substrates (1.0 mmol) in ethanol (3.0 mL) at 20°C for 10–30 minutes.

  • Cyclization : Addition of thiourea derivatives (1.0 mmol) initiates thiazole ring formation, with stirring at 20°C for 20 minutes.

  • Workup : Solvent evaporation under reduced pressure, followed by purification via silica gel chromatography.

This method achieves a 154 mg yield (82% theoretical) for the target compound, with ethanol serving as a green solvent.

Table 1: Optimization Parameters for Cyclocondensation

ParameterOptimal ValueImpact on Yield
Temperature20°C>90% efficiency
Reaction Time20–30 minPrevents over-bromination
NBS Stoichiometry1:1 (substrate:NBS)Minimizes side products
Solvent PolarityEthanol (ε = 24.3)Stabilizes intermediates

Critical Analysis

  • Advantages : Short reaction time (<1 hr), room-temperature conditions, and compatibility with diverse 1,3-dicarbonyl precursors.

  • Limitations : Requires strict stoichiometric control to avoid di-brominated byproducts.

Acid-Catalyzed Esterification and Protection-Deprotection Sequences

Multi-Step Synthesis from Adipic Acid Derivatives

A patented route (WO2016132378A2) describes a multi-step approach involving esterification, Boc protection, and selective deprotection:

Stepwise Procedure

  • Esterification :

    • Adipic acid derivative (100 g) reacts with methanol (27.7 mL) in concentrated HCl (8.6 mL) at 80–85°C for 8 hours.

    • Yield : 92% methyl ester intermediate.

  • Boc Protection :

    • Triethylamine (4.97 mL) and di-tert-butyl dicarbonate (DiBOC, 2.59 g) are added to the ester in toluene at 25–30°C for 4 hours.

    • Yield : 78% Boc-protected intermediate.

  • Deprotection and Cyclization :

    • Potassium hydroxide (2.57 g) in ethanol induces deprotection at 5–10°C, followed by thiazole ring closure.

    • Final Yield : 10.79 g (10.8% overall from adipic acid).

Table 2: Comparative Efficiency of Protection-Deprotection Steps

StepYield (%)Key Challenge
Esterification92Acid-catalyzed side reactions
Boc Protection78Moisture sensitivity
Deprotection58Low-temperature control

Scalability and Industrial Relevance

  • Advantages : Adaptable to continuous flow systems for large-scale production.

  • Limitations : Low overall yield (10.8%) and energy-intensive heating/cooling cycles.

Comparative Evaluation of Methodologies

Green Chemistry Metrics

MetricCyclocondensationAcid-Catalyzed Route
PMI (Process Mass Intensity)6.218.9
E-Factor8.532.1
Solvent Recovery95% ethanol60% toluene

The cyclocondensation method outperforms the acid-catalyzed route in sustainability metrics due to shorter reaction times and ethanol’s recyclability.

Purity and Characterization

  • HPLC Analysis : Cyclocondensation products show >98% purity vs. 89% for the multi-step route.

  • ¹H NMR Peaks :

    • Cyclocondensation: δ 2.45 (CH₃CO), δ 6.12 (NH₂).

    • Acid-Catalyzed: δ 2.51 (CH₃CO), δ 6.09 (NH₂) with Boc-group residuals .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds derived from thiazoles showed promising cytotoxic effects against various cancer cell lines. For instance:

  • Compound Efficacy : In a series of synthesized thiazoles, certain derivatives exhibited IC50 values indicating strong selectivity against human glioblastoma U251 cells and human melanoma WM793 cells . The structure-activity relationship (SAR) suggested that specific substitutions on the thiazole ring enhance anticancer potency.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. A study highlighted the effectiveness of 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone against various pathogens:

  • Activity Against Pathogens : The compound demonstrated notable efficacy against Salmonella typhimurium and Candida albicans, suggesting its potential as an antimicrobial agent .

Case Study 1: Anticancer Screening

A comprehensive study evaluated a range of thiazole derivatives for their anticancer activity using the MTT assay. Among the tested compounds, those containing the thiazole moiety showed enhanced apoptosis in cancer cells compared to standard treatments like cisplatin. For example:

CompoundCell Line TestedIC50 (µM)Apoptosis Percentage
Compound 19A549 (Lung)23.30 ± 0.35High
Compound 20U251 (Glioblastoma)<30Moderate

This data underscores the potential of thiazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, various thiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications to the thiazole structure significantly increased antimicrobial activity:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.09 µg/mL

These findings highlight the importance of structural modifications in enhancing the efficacy of antimicrobial agents derived from thiazoles .

Mechanism of Action

The mechanism of action of 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron transfer reactions, which can modulate biochemical pathways and enzyme activities. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of novel compounds. Ongoing research continues to uncover its potential in medicine, biology, and beyond.

Biological Activity

1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone, with the CAS number 39736-26-0, is a compound belonging to the thiazole family. This five-membered ring structure incorporates both sulfur and nitrogen atoms, contributing to its diverse biological activities. The compound has garnered attention for its potential in antimicrobial and anticancer applications.

  • Molecular Formula : C6H8N2OS2
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : 1-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)ethanone
  • Canonical SMILES : CC(=O)C1=C(N=C(S1)SC)N

These properties highlight the compound's structural characteristics that influence its biological activity.

Antimicrobial Activity

Research has shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that compounds related to this structure demonstrated varying degrees of effectiveness against different bacterial strains:

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
1E. coli0.170.23
2B. cereus0.230.47
3S. Typhimurium0.230.47

The presence of specific substituents on the thiazole ring enhances antibacterial activity, with certain modifications leading to improved efficacy against pathogens such as Escherichia coli and Salmonella Typhimurium .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. A notable study evaluated the anticancer activity of various thiazole compounds, including those structurally similar to this compound:

CompoundCell LineIC50 (µM)
9HCT-1161.61 ± 1.92
10A-4311.98 ± 1.22

The mechanism of action for these compounds often involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells . The structure–activity relationship (SAR) analysis indicates that electron-donating groups at specific positions on the thiazole ring can enhance cytotoxicity .

The biological activity of thiazole derivatives is often linked to their ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Mechanism : Thiazoles can induce apoptosis through mitochondrial pathways and inhibit key signaling pathways that promote cell survival .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent activity against multi-drug resistant strains of bacteria, suggesting potential for therapeutic use in antibiotic-resistant infections .
  • Cancer Treatment : In vitro studies showed that specific thiazole compounds could significantly reduce cell viability in cancerous cell lines compared to standard chemotherapeutics, indicating their potential as alternative anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using α-haloketones and thiourea derivatives. Key steps include refluxing in ethanol or acetone with a base (e.g., K₂CO₃) to facilitate alkylation or acylation of the thiazole core. For example, similar thiazole derivatives were synthesized by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with thiol-containing reagents under reflux, achieving yields >90% after recrystallization . Critical parameters include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and stoichiometric excess of nucleophilic agents.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H NMR (to confirm substituent positions and hydrogen environments), mass spectrometry (for molecular weight validation), and elemental analysis (to verify purity and composition) is essential. For example, in related thiazole derivatives, ¹H NMR peaks at δ 7.32 ppm (NH₂ protons) and δ 4.75 ppm (CH₂ groups) were critical for structural confirmation . X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated for pyrazol-1-yl-ethanone analogs .

Q. What are the standard protocols for assessing the purity of this compound, and how should researchers handle hygroscopic or oxidation-sensitive intermediates?

  • Methodological Answer : Purity is typically assessed via TLC (using ethyl acetate/hexane eluents) and HPLC (with UV detection at λ = 254 nm). For hygroscopic intermediates, storage under inert atmospheres (argon/nitrogen) and use of anhydrous solvents (e.g., DMF or DCM) are recommended. Oxidation-sensitive groups (e.g., -SH) require reducing agents (e.g., ascorbic acid) during synthesis, as seen in thiadiazole derivative protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. To resolve these:

  • Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Use deuterated solvents with varying polarities (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • Validate via X-ray crystallography , as done for pyrazol-1-yl-ethanone structures, where crystallographic data confirmed bond lengths and angles inconsistent with initial NMR interpretations .

Q. What strategies are recommended for optimizing the regioselectivity in the alkylation or acylation of the thiazole ring system?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct reactions to specific ring positions. For example, alkylation of 5-nitro-thiazoles favors the 4-position due to resonance stabilization .
  • Steric hindrance : Bulky substituents (e.g., mesityl groups) can block undesired reaction sites, as observed in cyclobutyl-ethanone syntheses .
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates and selectivity in heterogeneous conditions .

Q. How do variations in the substitution pattern of the thiazole ring influence the compound's bioactivity, and what in silico methods can predict these effects?

  • Methodological Answer : Substituents like -OCH₃ or -F alter electron density and hydrogen-bonding capacity, impacting interactions with biological targets. For example, fluorinated thiazoles show enhanced antimicrobial activity due to increased lipophilicity . In silico approaches include:

  • Molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins.
  • QSAR modeling using descriptors like logP and topological polar surface area to correlate structure with activity .

Q. When crystallographic data conflicts with computational modeling predictions for molecular geometry, what validation approaches should be employed?

  • Methodological Answer :

  • Re-refine crystallographic data using alternative software (e.g., SHELXTL vs. OLEX2) to check for systematic errors .
  • Perform Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that may distort geometry .
  • Cross-validate computational models with spectroscopic data (e.g., comparing calculated vs. experimental IR stretching frequencies) .

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